The compound can be classified under organic compounds, specifically as a derivative of hippuric acid. Its systematic name indicates that it contains a maleimide moiety substituted at the 4-position with a 2,3-dimethyl group. The molecular formula for 4-(2,3-dimethylmaleimido)hippuric acid is with a molecular weight of approximately 320.297 g/mol .
The synthesis of 4-(2,3-dimethylmaleimido)hippuric acid typically involves the reaction of hippuric acid with 2,3-dimethylmaleic anhydride or its derivatives. The general approach can be outlined as follows:
These reactions are typically performed under controlled conditions to optimize yield and purity.
The molecular structure of 4-(2,3-dimethylmaleimido)hippuric acid features a core structure derived from hippuric acid, with the addition of a dimethylmaleimido group at the para position relative to the carboxylic acid functional group.
4-(2,3-Dimethylmaleimido)hippuric acid can undergo various chemical reactions typical for compounds containing both amide and carboxylic functionalities:
These reactions are essential for understanding its reactivity profile and potential transformations in biological systems.
The mechanism of action for 4-(2,3-dimethylmaleimido)hippuric acid primarily involves its interaction with biological targets through covalent bonding facilitated by the maleimide group. Maleimides are known for their ability to react selectively with thiols (sulfhydryl groups), which are abundant in proteins.
Such mechanisms are critical for therapeutic applications where targeted modifications of biomolecules are desired.
These properties indicate that 4-(2,3-dimethylmaleimido)hippuric acid is relatively stable under standard conditions but may require careful handling due to its potential reactivity.
4-(2,3-Dimethylmaleimido)hippuric acid has potential applications in various scientific fields:
The molecular structure of 4-(2,3-Dimethylmaleimido)hippuric acid (C₁₅H₁₄N₂O₅) integrates two principal functional domains: a hippuric acid segment (benzoylglycine) and a 2,3-dimethylmaleimide group. This fusion creates a bifunctional molecule with distinct physicochemical properties. The hippuric acid moiety features a glycine linker bonded to a benzoyl group, maintaining the anionic carboxylate terminus essential for recognition by organic anion transporters (OATs) in renal proximal tubules [2] [8]. The 2,3-dimethylmaleimide component introduces an electron-deficient alkene system within a cyclic imide framework, where the methyl substituents at the 2 and 3 positions provide steric hindrance that modulates electrophilicity and influences ring-opening kinetics [1] [2].
Property | Value | Method/Source |
---|---|---|
Chemical Formula | C₁₅H₁₄N₂O₅ | PubChem [1] |
Molecular Weight | 294.29 g/mol | Calculated |
IUPAC Name | 4-(2,3-Dimethylmaleimido)hippuric acid | PubChem [1] |
Hybrid Structure | Hippurate + Maleimide | Chemical Synthesis [1] [2] |
Key Functional Groups | Carboxylate, cyclic imide, electron-deficient alkene | Spectroscopic Analysis [1] |
The functional capabilities arise directly from this architecture: (1) The hippurate segment facilitates active transport into renal tubular cells via basolateral OATs, exploiting physiological pathways typically used for endogenous acid excretion [2] [8]. (2) The dimethylmaleimide group serves as a Michael acceptor, enabling covalent modification of nucleophilic residues (e.g., cysteine thiols) in target proteins. This dual functionality enables precise subcellular targeting—demonstrated in nephrotoxicity studies where analogous compounds (e.g., 4-maleimidohippuric acid) selectively damage proximal tubule segments following renal arterial administration [2]. The dimethyl substitution likely enhances stability compared to unsubstituted maleimide analogs, delaying hydrolysis and extending biological activity.
The conceptual foundation for maleimido-hippuric hybrids emerged from nephrotoxicology research in the 1990s, building upon Liebig's 1829 identification of hippuric acid in herbivore urine [3] [7]. The pivotal "targeted nephrotoxin" model proposed that proximal tubule specificity required two structural elements: a transport moiety (e.g., hippurate's carboxylate for OAT uptake) and a reactive group capable of alkylating cellular components [2]. This hypothesis was validated through the synthesis and testing of 4-maleimidohippuric acid (4-MHA), which induced selective S1/S2 segment damage in canine kidneys after intra-arterial injection, while non-alkylating analogs showed no toxicity [2].
4-(2,3-Dimethylmaleimido)hippuric acid represents an evolutionary refinement of 4-MHA, incorporating alkyl substitutions to optimize reactivity and stability. The synthesis pathway for such derivatives typically follows sequential functionalization: (1) Preparation of hippuryl chloride via benzoyl chloride/glycine acylation (Schotten-Baumann method) [3] [7], followed by (2) conjugation to aminated maleimide precursors. The dimethylmaleimide component can be derived from maleic anhydride through Diels-Alder reactions or via alkylation of maleimide intermediates [1] [2]. This synthetic approach allows systematic variation in the maleimide ring, enabling structure-activity studies to balance reactivity and stability. The development timeline reflects increasing molecular sophistication—from early hippurate-based diagnostic agents (e.g., aminohippuric acid for renal plasma flow measurement [8]) to targeted covalent modifiers with therapeutic potential.
This hybrid compound exemplifies key design principles in medicinal chemistry, particularly in targeted drug delivery and enzyme inhibition:
Transport-Mediated Cellular Targeting: The hippuric acid moiety serves as a "molecular shuttle" exploiting endogenous transporter systems. Organic Anion Transporters (OATs) recognize the anionic terminus and glycine linkage, facilitating concentrative uptake into renal proximal tubules—a mechanism validated by the unilateral damage in dogs administered 4-MHA directly into the renal artery [2]. This principle extends beyond nephrology; similar strategies could target transporters in other tissues (e.g., blood-brain barrier).
Electrophilic Reactivity Profiling: The 2,3-dimethylmaleimide group represents a tunable electrophile where methyl substituents influence reaction kinetics with biological nucleophiles. Compared to unsubstituted maleimides, dimethyl derivatives exhibit moderated reactivity, potentially reducing off-target alkylation while retaining site-specific modification capabilities [1] [2].
Table 2: Comparative Reactivity and Affinity of Hippurate-Maleimide Hybrids
Compound | Relative Affinity for OATs | Electrophilic Reactivity | Key Application |
---|---|---|---|
Hippuric Acid | High (natural substrate) | None | Renal function biomarker [3] [8] |
4-Maleimidohippuric Acid (4-MHA) | High | High | Site-specific nephrotoxin [2] |
4-(2,3-Dimethylmaleimido)hippuric Acid | High (assumed) | Moderate (steric hindrance) | Targeted covalent modification [1] |
Aminohippuric Acid | Very high | None | ERPF measurement [8] |
Enzyme Inhibition Potential: Structural analogs demonstrate significant inhibition of enzymes like Peptidyl α-Hydroxylating Monooxygenase (PHM). Hippurate derivatives with sulfur substitutions (e.g., thioacetylthioglycolates) achieve Ki values as low as 0.5 µM against rat PHM [4]. Though not directly tested, the 4-(2,3-dimethylmaleimido)hippuric scaffold could be modified to explore PHM inhibition, potentially yielding species-selective inhibitors given the 41% identity between mammalian and insect PHM active sites [4].
Table 3: Research Applications of Hippuric Acid-Based Hybrids
Application Domain | Compound Example | Biological Outcome | Reference |
---|---|---|---|
Targeted Nephrotoxicity | 4-Maleimidohippuric acid | Selective proximal tubule damage | [2] |
Enzyme Inhibition | S-(Thiolauroyl)thioglycolate | PHM inhibition (Ki = 540 nM) | [4] |
Diagnostic Agents | Aminohippuric acid | Renal plasma flow measurement | [8] |
Supersaturation Regulation | Hippuric acid | Calcium oxalate solubility enhancement | [5] |
Covalent Probe Design | 4-(2,3-Dimethylmaleimido)hippuric acid | Targeted protein modification | This compound |
Future directions include development as a scaffold for antibody-drug conjugates (leveraging maleimide-thiol coupling) or as a tunable inhibitor for cysteine proteases. Its structural modularity enables diversification—replacing the benzoyl group with heterocycles or modifying maleimide substituents could yield compounds with optimized pharmacokinetics and target selectivity [4] [6]. The integration of computational chemistry and structural biology will further refine these hybrids, positioning 4-(2,3-dimethylmaleimido)hippuric acid as a prototype for next-generation targeted covalent modulators.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7